[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate
Overview
Description
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate is a naturally occurring tetracyclic triterpenoid compound found in several plants, most notably the neem tree (Azadirachta indica). It is a principal active ingredient in neem oil, which is extracted from the seeds of the neem tree. This compound has been used in traditional medicine in Asia, Africa, and the Middle East for its antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Azadiradione, also known as [(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate, is a naturally occurring compound found in several plants, most notably the neem tree (Azadirachta indica) .
Target of Action
Azadiradione primarily targets superoxide radicals . It acts as a superoxide dismutase mimic , scavenging superoxide radical anions . It also induces the activity of Heat Shock Factor 1 in cell and Drosophila models .
Mode of Action
Azadiradione interacts with its targets by mimicking the antioxidant action of superoxide dismutase (SOD) . In this mechanism, analogous to the SOD enzymatic reaction, azadiradione is regenerated, along with the production of two products: hydrogen peroxide and molecular oxygen . This antioxidant process provides an explanation for azadiradione’s more general and protective biochemical effects .
Biochemical Pathways
Azadiradione affects the biochemical pathways related to oxidative stress and inflammation . It reduces oxidative stress and has anti-inflammatory effects .
Result of Action
The molecular and cellular effects of azadiradione’s action include the reduction of oxidative stress and inflammation . It also improves protein quality control in Huntington’s disease model mice, leading to a decrease in mutant huntingtin aggregates load and improvement of striatal pathology .
Biochemical Analysis
Biochemical Properties
Azadiradione plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with enzymes such as superoxide dismutase, mimicking its activity to scavenge superoxide radicals . This interaction helps in reducing oxidative stress within cells. Additionally, azadiradione has been shown to interact with proteins involved in inflammation pathways, thereby reducing inflammatory responses . It also exhibits antimicrobial activity by interacting with microbial cell membranes, leading to cell lysis .
Cellular Effects
Azadiradione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce oxidative stress in cells by upregulating antioxidant enzymes such as superoxide dismutase and heme oxygenase-1 . This compound also affects gene expression by activating transcription factors like heat shock factor 1, which plays a role in protein folding and stress responses . Furthermore, azadiradione has been shown to modulate cellular metabolism by influencing the levels of reactive oxygen species and inflammatory cytokines .
Molecular Mechanism
At the molecular level, azadiradione exerts its effects through several mechanisms. It binds to superoxide radicals, mimicking the action of superoxide dismutase, and converts them into hydrogen peroxide and molecular oxygen . This antioxidant mechanism helps protect cells from oxidative damage. Azadiradione also activates heat shock factor 1, leading to the upregulation of chaperone proteins that assist in protein folding and degradation of misfolded proteins . Additionally, it inhibits the translocation of cytochrome c to the mitochondria, preventing the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azadiradione have been observed to change over time. It has shown stability under standard laboratory conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to azadiradione can lead to its gradual degradation, which may reduce its efficacy . Long-term studies have indicated that azadiradione continues to exert protective effects on cellular function, reducing oxidative stress and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of azadiradione vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, azadiradione can cause toxicity, leading to adverse effects such as reduced body weight and cognitive deficits . Studies have shown that a dose of 50 mg/kg body weight is effective in reducing oxidative stress and inflammation in rodent models .
Metabolic Pathways
Azadiradione is involved in several metabolic pathways, primarily through its interaction with the mevalonate pathway. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions . Azadiradione influences the levels of key metabolites in this pathway, thereby affecting metabolic flux and overall cellular metabolism . It also interacts with enzymes such as 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a pivotal role in the mevalonate pathway .
Transport and Distribution
Within cells and tissues, azadiradione is transported and distributed through specific transporters and binding proteins. It is known to interact with lipid membranes, facilitating its distribution across cellular compartments . Azadiradione’s localization within cells is influenced by its binding to transport proteins, which help in its accumulation in specific tissues . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
Azadiradione’s subcellular localization plays a significant role in its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cellular compartments . This subcellular localization is essential for its role in reducing oxidative stress and modulating cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate can be isolated from neem fruits through a high-yield extraction process. The solvent extraction process provides a crude limonoid extract, which is then purified using flash chromatography. This method yields azadiradione with high purity . Additionally, chemical transformation processes can convert azadiradione into other valuable compounds like nimbocinol .
Industrial Production Methods: Industrial production of azadiradione involves large-scale extraction from neem seeds. The process includes solvent extraction followed by purification using chromatographic techniques. This method ensures a consistent and high-quality yield of azadiradione for various applications .
Chemical Reactions Analysis
Types of Reactions: [(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or convert it into other useful derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving azadiradione include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of azadiradione include nimbocinol and other limonoid derivatives. These products have significant biological activities and are used in various scientific and industrial applications .
Scientific Research Applications
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate has a wide range of scientific research applications due to its diverse biological activities. It is used in chemistry for studying its antioxidant properties and in biology for its antimicrobial and anti-inflammatory effects. In medicine, azadiradione is being researched for its potential anti-cancer properties and its ability to protect cells from damage . Additionally, it is used in the industry as a natural pesticide to control insects and pests .
Comparison with Similar Compounds
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate is unique among similar compounds due to its specific structure and biological activities. Similar compounds include azadirone, epoxyazadiradione, gedunin, nimbolide, and zafaral. These compounds share structural similarities but differ in their specific biological activities and applications . This compound’s potent antioxidant and anti-inflammatory properties make it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMDQVQFVBEAU-BQDUOGPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949106 | |
Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26241-51-0 | |
Record name | Azadiradione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026241510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major sources of Azadiradione?
A: Azadiradione is a tetranortriterpenoid primarily found in the neem tree, Azadirachta indica, a member of the Meliaceae family. It is mainly extracted from neem seeds, but can also be found in other parts of the plant like leaves, bark, and fruits. [, , , ]
Q2: How does Azadiradione exert its anti-diabetic effect?
A: Azadiradione exhibits anti-diabetic activity by inhibiting human pancreatic α-amylase (HPA), an enzyme responsible for starch breakdown. This inhibition helps in lowering postprandial hyperglycemia. [] Studies suggest a mixed mode of inhibition involving interactions with aromatic amino acids within the active site of HPA. []
Q3: What is the mechanism of action of Azadiradione against neurodegenerative diseases?
A: Azadiradione has been shown to ameliorate polyglutamine expansion diseases in Drosophila models. [] It achieves this by interacting with and potentiating the DNA binding activity of heat shock factor 1 (HSF1), a master regulator of chaperone protein expression. [] This increased chaperone expression helps combat protein aggregation, a hallmark of these diseases. []
Q4: How does Azadiradione contribute to the insecticidal activity of Neem?
A: Azadiradione, along with other limonoids, contributes to the potent insecticidal properties of Neem. It exhibits antifeedant activity against various insects, including Helicoverpa armigera and Spodoptera litura. [] While less potent than Azadirachtin, Azadiradione displays synergistic effects when combined with other Neem limonoids, enhancing the overall insecticidal activity. [, , ]
Q5: Can Azadiradione be chemically modified? What are the implications?
A: Yes, Azadiradione can be chemically modified. Researchers have successfully synthesized derivatives and isotopologs to study structure-fragment relationships (SFRs) using techniques like UHPLC–MS/MS. [] This has enabled the generation of an MS/MS fragment library, serving as a fingerprint for accurate identification and quantification of Azadiradione in various samples. [] Additionally, modifications focusing on specific functional groups, such as 12β- or 17β-hydroxylation, have been achieved through fungi-mediated biocatalysis, highlighting its potential for developing novel derivatives. []
Q6: What is the role of computational chemistry in understanding Azadiradione's activity?
A: Computational methods, such as molecular docking, have been instrumental in understanding Azadiradione's interactions with its targets. For instance, docking studies revealed the potential of Azadiradione as a COVID-19 protease inhibitor by predicting its binding affinities to different protease structures (6Y2E, 6LU7, and 2GTB). [] Similarly, docking simulations were employed to investigate Azadiradione's ability to inhibit Glutamine Synthetase and Isocitrate Lyase in Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent. []
Q7: What is known about the structure-activity relationships of Azadiradione?
A: Structure-activity relationship (SAR) studies on Azadiradione and its analogs have been conducted to understand the key structural features contributing to its biological activities. For instance, in a study exploring antifeedant activity against termites (Reticulitermes speratus), researchers found that the furan ring, αβ-unsaturated ketone, and hydroxyl group played crucial roles in determining the potency of Azadiradione and related limonoids. [] Such studies provide valuable insights for designing more potent and selective derivatives. []
Q8: How effective is Azadiradione in mitigating oxidative stress?
A: Azadiradione acts as a potent antioxidant, effectively scavenging superoxide radical anions. [] Density Functional Theory (DFT) studies suggest that Azadiradione mimics the action of superoxide dismutase (SOD) in neutralizing superoxide radicals, highlighting its potential in mitigating oxidative stress-related damage. []
Q9: What are the potential applications of Azadiradione in the pharmaceutical industry?
A9: Given its diverse biological activities, Azadiradione holds significant potential for pharmaceutical applications:
- Anti-diabetic agent: Its ability to inhibit HPA makes it a promising candidate for controlling postprandial hyperglycemia in diabetic patients. [, ]
- Neuroprotective agent: Its capacity to activate HSF1 and enhance chaperone protein expression suggests potential for treating neurodegenerative diseases. []
- Anti-infective agent: Studies have shown its potential against bacterial infections, [, ] and as a possible antitubercular agent by targeting key enzymes in Mycobacterium tuberculosis. []
- Anti-cancer agent: In vitro studies have demonstrated cytotoxic and apoptosis-inducing activities of Azadiradione and its analogs against various human cancer cell lines. []
Q10: What are the limitations of current research on Azadiradione?
A10: Despite its promising bioactivities, several aspects of Azadiradione require further investigation:
- In vivo efficacy: While promising in vitro and in some animal models, more robust preclinical and clinical studies are needed to confirm its efficacy and safety in humans. [, ]
- Pharmacokinetics and pharmacodynamics: Detailed investigations on absorption, distribution, metabolism, and excretion are crucial for understanding its behavior in biological systems. []
- Toxicity and safety profiles: Further studies are required to establish its long-term safety, potential adverse effects, and therapeutic window. []
- Formulation and delivery: Developing effective delivery systems to enhance its bioavailability and target specific tissues would be beneficial. []
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